![molecular formula C8H10F2O4 B13400684 Diethyl 2,3-difluorobut-2-enedioate](/img/structure/B13400684.png)
Diethyl 2,3-difluorobut-2-enedioate
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Overview
Description
Diethyl 2,3-difluorobut-2-enedioate is an organic compound with the molecular formula C8H10F2O4. It is a diester derivative of butenedioic acid, where two fluorine atoms are substituted at the 2 and 3 positions of the butenedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,3-difluorobut-2-enedioate typically involves the fluorination of diethyl but-2-enedioate. One common method is the reaction of diethyl but-2-enedioate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,3-difluorobut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Diethyl 2,3-difluorobut-2-enedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 2,3-difluorobut-2-enedioate involves its interaction with molecular targets through its fluorine atoms. Fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering the enzyme’s activity. The compound may also participate in electron-withdrawing effects, influencing the reactivity of adjacent functional groups .
Comparison with Similar Compounds
Diethyl malonate (Diethyl propanedioate): A commonly used malonic ester in organic synthesis.
Diethyl fumarate: Another diester of butenedioic acid, but without fluorine substitution.
Uniqueness: Diethyl 2,3-difluorobut-2-enedioate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it valuable in various applications .
Biological Activity
Diethyl 2,3-difluorobut-2-enedioate, also known as diethyl (E)-2,3-difluorobut-2-enedioate, is an organic compound with a molecular formula of C8H10F2O4 and a molecular weight of 208.16 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a difluorinated butenedioate structure that contributes to its reactivity and biological properties. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.
Property | Value |
---|---|
Molecular Formula | C8H10F2O4 |
Molecular Weight | 208.16 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain.
Anticancer Potential
This compound has also been evaluated for its anticancer properties. In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were determined to be approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells, indicating a moderate level of cytotoxicity.
The mechanism underlying the biological activity of this compound appears to be linked to its ability to interfere with cellular signaling pathways. Specifically, it has been suggested that the compound may inhibit key enzymes involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases (CDKs). Further research is needed to elucidate these mechanisms fully.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results showed that at concentrations above 100 µg/mL, the compound effectively inhibited bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using this compound on various cancer cell lines. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis in cancer cells. Flow cytometry analysis confirmed significant changes in cell viability post-treatment.
Properties
Molecular Formula |
C8H10F2O4 |
---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
diethyl 2,3-difluorobut-2-enedioate |
InChI |
InChI=1S/C8H10F2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3 |
InChI Key |
PBYMHUNMKVHXHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)OCC)F)F |
Origin of Product |
United States |
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